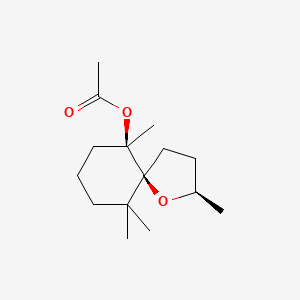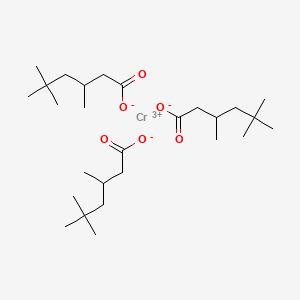
l-Tyrosyl-l-prolyl-l-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Tyrosyl-l-prolyl-l-phenylalanine: is a tripeptide composed of the amino acids tyrosine, proline, and phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of l-Tyrosyl-l-prolyl-l-phenylalanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production. SPPS allows for the efficient assembly of peptides on a solid support, facilitating purification and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: l-Tyrosyl-l-prolyl-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the aromatic rings of tyrosine and phenylalanine, leading to the formation of modified peptides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents or halogens.
Major Products:
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced peptides with modified amino acid residues.
Substitution: Halogenated or nitrated peptides.
Applications De Recherche Scientifique
l-Tyrosyl-l-prolyl-l-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a lead compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of l-Tyrosyl-l-prolyl-l-phenylalanine involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), influencing biochemical pathways related to protein digestion and metabolism. Additionally, the aromatic residues of tyrosine and phenylalanine can participate in hydrophobic interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
l-Leucyl-l-phenylalanine: Another dipeptide with similar applications in biochemical research.
l-Tyrosyl-l-isoleucyl-l-seryl-l-prolyl-l-tryptophyl-l-isoleucyl-l-leucyl-l-alanyl: A longer peptide with distinct biological activities.
Cyclo(l-phenylalanine-l-proline): A cyclic dipeptide with quorum sensing properties in bacteria.
Uniqueness: l-Tyrosyl-l-prolyl-l-phenylalanine is unique due to its specific sequence and the presence of both aromatic and cyclic amino acids. This combination imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C23H27N3O5 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1 |
Clé InChI |
RCMWNNJFKNDKQR-UFYCRDLUSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


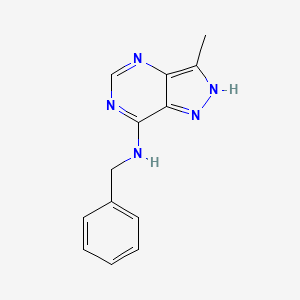

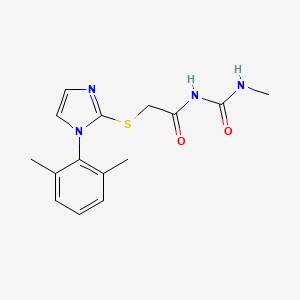
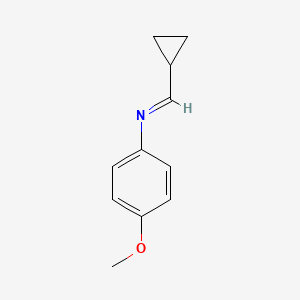
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
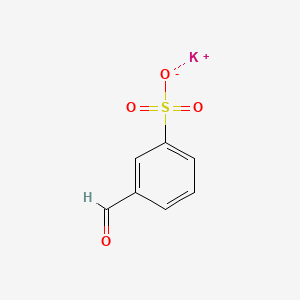
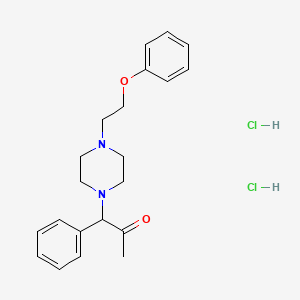

![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


